PDE4 Inhibition: Ki of 187 nM on Guinea-Pig Brain Membranes Establishes This Unsubstituted Parent Scaffold as a Benchmark Control
N-(3,5-Dichloropyridin-2-yl)benzamide exhibits a PDE4 binding affinity (Ki) of 187 nM as determined by [³H]-rolipram displacement in guinea-pig brain membrane preparations . Under equivalent assay conditions, the archetypal PDE4 inhibitor rolipram—a clinical-stage compound for depression and inflammation—displays a Ki of 13 nM, representing an approximately 14.4-fold higher affinity . The target compound's PDE4 inhibitory activity (IC50 = 220 nM in guinea-pig macrophage ) places it in the low-micromolar range and characterizes it as a structurally minimal, moderately active PDE4 ligand. By contrast, highly optimized 3,5-dichloropyridine-based inhibitors incorporating extended benzoyl substitution achieve sub-nanomolar IC50 values (e.g., 0.4 nM for N-(3,5-dichloropyridin-4-yl)-3-(6-(2-(methylsulfonyl)propan-2-yl)quinolin-8-yl)benzamide ).
| Evidence Dimension | PDE4 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 187 nM |
| Comparator Or Baseline | Rolipram: Ki = 13 nM (guinea-pig brain membranes, same [³H]-rolipram displacement assay format) |
| Quantified Difference | Rolipram is ~14.4-fold more potent (lower Ki); target compound is a moderate-affinity PDE4 ligand |
| Conditions | Guinea-pig brain membrane PDE4 [³H]-rolipram displacement assay (BindingDB/ChEMBL curated data) |
Why This Matters
This compound provides a defined, reproducible reference point (Ki = 187 nM) for PDE4 inhibitor screening cascades, enabling researchers to calibrate assay sensitivity and contextualize the potency of novel analogs relative to both the minimal scaffold and the clinical benchmark rolipram.
- [1] BindingDB. BDBM50215949 (CHEMBL54767): N-(3,5-Dichloropyridin-2-yl)benzamide PDE4 Ki: 187 nM; IC50: 220 nM. Curated by ChEMBL. Assay: [³H]-rolipram displacement in guinea-pig brain membranes. View Source
- [2] BindingDB. BDBM50215947 (CHEMBL53710): Rolipram PDE4 Ki: 13 nM. Same [³H]-rolipram displacement assay format. View Source
- [3] BindingDB. BDBM50183797 (CHEMBL207996): N-(3,5-Dichloropyridin-4-yl)-3-(6-(2-(methylsulfonyl)propan-2-yl)quinolin-8-yl)benzamide PDE4B IC50: 0.4 nM. View Source
